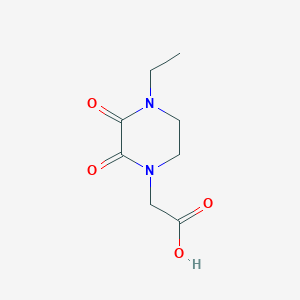

2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid is a chemical compound with the molecular formula C8H12N2O4 and a molecular weight of 200.19 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

The synthesis of 2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid typically involves the reaction of ethyl piperazine-2,3-dione with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes .

Scientific Research Applications

2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes and functions .

Comparison with Similar Compounds

2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid can be compared with other similar compounds, such as:

Piperazine derivatives: Compounds like 1-(2,3-dioxopiperazin-1-yl)acetic acid and 1-(4-ethyl-2,3-dioxopiperazin-1-yl)propanoic acid share structural similarities but differ in their substituents and functional groups.

Ethyl derivatives: Compounds like 4-ethyl-2,3-dioxopiperazine and 4-ethyl-2,3-dioxopiperazin-1-yl)butanoic acid have similar ethyl groups but differ in their overall structure and properties.

Biological Activity

2-(4-Ethyl-2,3-dioxopiperazin-1-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H17N3O5

- Molecular Weight : 319.31 g/mol

- CAS Number : 63422-71-9

- SMILES Notation : CCN1CCN(C(=O)NC@@Hc2ccccc2)C(=O)C1=O

The biological activity of this compound is largely attributed to its structural similarity to other compounds that inhibit histone deacetylases (HDACs). This inhibition can lead to increased histone acetylation, thereby altering gene expression and potentially suppressing tumor growth.

Target Pathways

- Histone Acetylation Pathway : By inhibiting HDACs, the compound may enhance histone acetylation, affecting transcriptional regulation and leading to antiproliferative effects in cancer cells.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Antitumor Activity

The compound's ability to inhibit HDACs also positions it as a candidate for cancer therapy. Studies have shown that HDAC inhibitors can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer (MCF7) cells .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Spyker et al. (1985) | Identified structural analogs with significant antibacterial properties. |

| Chen et al. (2009) | Demonstrated the role of similar compounds in enhancing acetylation and reducing tumor growth. |

| Murakami et al. (1981) | Explored the synthesis pathways involving this compound derivatives for antibiotic development. |

Toxicity Studies

In toxicity assessments using Caenorhabditis elegans as a model organism, this compound showed no significant adverse effects at concentrations that elicited biological activity . This suggests a favorable safety profile for further development.

Properties

IUPAC Name |

2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-2-9-3-4-10(5-6(11)12)8(14)7(9)13/h2-5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMVFOSETYRVLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.